N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide
Description
N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide (CAS: 1428373-74-3) is a synthetic small molecule with the molecular formula C₁₁H₁₈N₄O₃S and a molecular weight of 286.35 g/mol . The compound features a methanesulfonylazetidine core linked to a 3-(1H-imidazol-1-yl)propyl chain via a carboxamide group.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-1-methylsulfonylazetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-19(17,18)15-7-10(8-15)11(16)13-3-2-5-14-6-4-12-9-14/h4,6,9-10H,2-3,5,7-8H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPKBMXLQFDBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation
Azetidine derivatives are typically synthesized via cyclization of γ-aminobutyric acid (GABA) analogs or through [2+2] cycloaddition reactions. For this target, azetidine-3-carboxylic acid serves as the starting material. The carboxylic acid group is subsequently protected as a methyl ester to prevent unwanted side reactions during sulfonylation.
Methanesulfonylation
The azetidine nitrogen is sulfonylated using methanesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base. Reaction conditions are maintained at 0–5°C to minimize side products, yielding 1-methanesulfonylazetidine-3-carboxylic acid methyl ester with >90% purity.
Key Data:
Preparation of 3-(1H-Imidazol-1-yl)propylamine
The side chain is synthesized via a two-step cyanethylation-hydrogenation sequence.
Cyanethylation of Imidazole
Imidazole reacts with acrylonitrile in methanol under basic conditions (NaOH, 50°C) to form N-cyanoethylimidazole . This step achieves 85–90% conversion, with excess acrylonitrile distilled off under reduced pressure.
Catalytic Hydrogenation
N-Cyanoethylimidazole undergoes hydrogenation using Raney nickel in methanol under high-pressure H₂ (10 MPa) at 125°C for 5 hours. The reaction produces N-(3-aminopropyl)imidazole with 82% yield after distillation.
Key Data:
Carboxamide Coupling
The final step involves coupling the azetidine core with the imidazole-propylamine side chain.
Ester Hydrolysis
1-Methanesulfonylazetidine-3-carboxylic acid methyl ester is hydrolyzed using aqueous NaOH in THF/water (1:1) at room temperature, yielding the free carboxylic acid.
Activation and Coupling
The carboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF, followed by reaction with N-(3-aminopropyl)imidazole . The coupling proceeds at 25°C for 12 hours, achieving 75–80% yield.
Key Data:
Purification and Characterization
Chromatographic Purification
Crude product is purified via gradient column chromatography (DCM:MeOH, 50:1 → 20:1) to remove unreacted starting materials and by-products.
Analytical Validation
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Mass Spectrometry : Observed [M+H]⁺ = 302.28 (theoretical 302.35).
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¹H NMR : Characteristic peaks at δ 7.65 (imidazole H), 3.90 (azetidine CH₂), and 3.15 (SO₂CH₃).
Optimization Challenges and Solutions
Side Reactions During Coupling
Competitive imidazole alkylation is mitigated by using cesium carbonate as a mild base.
Solvent Selection
DMF enhances coupling efficiency due to its high polarity, but residual solvent removal requires careful distillation under reduced pressure.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the azetidine ring or other functional groups.
Substitution: Introduction of different substituents on the imidazole or azetidine rings.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.
Industry: The compound's unique properties make it useful in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The compound shares structural homology with several derivatives featuring the N-(3-(1H-imidazol-1-yl)propyl) backbone. Below is a comparative analysis based on available
Table 1: Structural and Molecular Comparison
Functional Group Analysis
Methanesulfonylazetidine vs. In contrast, nitrobenzamide (Compound 8) and biphenylcarboxamide (Compound 9) analogs prioritize aromatic interactions, which may influence binding affinity in enzyme inhibition .
Imidazole Propyl Chain :
- The N-(3-(1H-imidazol-1-yl)propyl) moiety is conserved across analogs, suggesting its critical role in target engagement (e.g., hydrogen bonding via the imidazole nitrogen) .
Comparison with MMV3 :
Research Implications and Limitations
- Pharmacological Data Gap: No direct bioactivity data (e.g., IC₅₀, solubility) for the target compound are available in the provided evidence, limiting functional comparisons.
- Structural Insights : The methanesulfonylazetidine group’s electronegativity and conformational rigidity may offer advantages in drug design over bulkier aromatic systems, but experimental validation is needed.
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its biological relevance, particularly in drug design. The structural formula can be represented as follows:
This structure includes a methanesulfonyl group and an azetidine ring, contributing to its pharmacological properties.
1. Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, a related compound demonstrated the ability to inhibit the growth of cancer cell lines such as SW480 and HCT116, with IC50 values of 2 μM and 0.12 μM, respectively . This suggests that this compound may also possess similar properties, warranting further investigation.
2. Enzymatic Stability
The stability of imidazole-containing compounds in biological media is crucial for their therapeutic efficacy. A study highlighted that chain ramification in imidazole derivatives significantly enhanced their enzymatic stability, suggesting that structural modifications could improve the bioavailability and effectiveness of this compound .
The mechanism by which imidazole derivatives exert their effects often involves modulation of enzyme activity or interaction with specific biological targets. For example, imidazole compounds have been shown to inhibit key enzymes involved in cancer metabolism, thereby reducing tumor growth . Understanding the specific interactions of this compound with biological targets is essential for elucidating its therapeutic potential.
Case Study 1: Anticancer Activity
In a controlled study, a related compound was administered to mice with xenografted tumors. The results showed a significant reduction in tumor size and a decrease in the expression of proliferation markers such as Ki67, indicating effective anticancer activity .
Case Study 2: Enzymatic Hydrolysis
Another study examined the hydrolysis rates of imidazole derivatives in the presence of liver microsomes. The findings revealed that certain modifications could lead to increased resistance against enzymatic degradation, enhancing the potential therapeutic window for compounds like this compound .
Comparative Analysis
| Compound Name | Structure Features | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | Imidazole ring, methanesulfonyl group | TBD | Potential anticancer agent |
| Related Compound A | Similar imidazole structure | 2 | Inhibits SW480 cell growth |
| Related Compound B | Modified alkyl chain | 0.12 | Inhibits HCT116 cell growth |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide?
The synthesis of imidazole- and azetidine-containing compounds typically involves multi-step organic reactions. For example:
- Acylation reactions : Reacting 1-methanesulfonylazetidine-3-carboxylic acid with 3-(1H-imidazol-1-yl)propylamine using coupling agents like EDC/HOBt in anhydrous solvents (e.g., dichloromethane) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/methanol) is often used to isolate the target compound.
- Yield optimization : Reaction conditions (temperature, solvent polarity) must be tailored to minimize side products, as seen in analogous sulfonamide-imidazole syntheses .
Q. How is the structural integrity of this compound confirmed in laboratory settings?
Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of imidazole protons (δ 7.5–8.5 ppm) and azetidine carbons (δ 40–60 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 341.2 for related analogs) .
- Infrared (IR) Spectroscopy : Peaks near 1650 cm (amide C=O) and 1350 cm (sulfonyl S=O) confirm functional groups .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for structurally related imidazole-azetidine hybrids?
Discrepancies in biological assays (e.g., IC variability) may arise from:
- Solubility issues : Use of DMSO vs. aqueous buffers can alter compound aggregation. Dynamic light scattering (DLS) is recommended to assess colloidal stability .
- Off-target effects : Counter-screening against related enzymes (e.g., carbonic anhydrase isoforms) helps validate specificity .
- Structural analogs : Compare activity of derivatives (e.g., replacing methanesulfonyl with nitro groups) to identify critical pharmacophores .
Q. How can X-ray crystallography address challenges in resolving the compound’s conformational flexibility?
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model rotational disorder, as applied to imidazole-quinazoline hybrids .
- Hydrogen bonding networks : ORTEP-3 visualizes intermolecular interactions (e.g., N–H···N bonds between imidazole and amide groups), aiding in understanding crystal packing .
- Thermal motion analysis : Anisotropic displacement parameters refine dynamic regions (e.g., propyl linker) to distinguish static vs. flexible moieties .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., tyrosine kinases) using crystal structures (PDB: 4XSN) .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD/RMSF metrics .
- QSAR studies : Regression models correlate substituent electronic parameters (Hammett σ) with inhibitory potency .
Q. How do structural modifications influence the compound’s pharmacokinetic profile?
- LogP optimization : Introducing polar groups (e.g., hydroxyl) reduces logP from 3.6 (parent compound) to <2.5, enhancing aqueous solubility .
- Metabolic stability : Incubation with liver microsomes identifies vulnerable sites (e.g., imidazole N-methylation) for deuterium exchange .
- Permeability assays : Caco-2 cell monolayers evaluate intestinal absorption, with P-gp efflux ratios <2.5 indicating favorable bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
